![molecular formula C11H16LiN4O13P3 B011140 [[(2R,3S,5R)-5-(2-Amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] Phosphono hydrogen phosphate CAS No. 101515-08-6](/img/structure/B11140.png)

[[(2R,3S,5R)-5-(2-Amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] Phosphono hydrogen phosphate

Übersicht

Wissenschaftliche Forschungsanwendungen

[(2R,3S,5R)−5−(2−Amino−4−oxo−1H−pyrrolo[2,3−d]pyrimidin−7−yl)−3−hydroxyoxolan−2−yl]methoxy−hydroxyphosphoryl]phosphonohydrogenphosphat [(2R,3S,5R)-5-(2-Amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] Phosphono hydrogen phosphate [(2R,3S,5R)−5−(2−Amino−4−oxo−1H−pyrrolo[2,3−d]pyrimidin−7−yl)−3−hydroxyoxolan−2−yl]methoxy−hydroxyphosphoryl]phosphonohydrogenphosphat

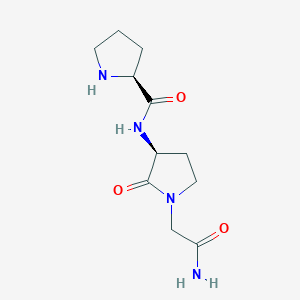

) hat mehrere wissenschaftliche Forschungsanwendungen. Hier ist eine umfassende Analyse, die sich auf sechs einzigartige Anwendungen konzentriert:PCR-Amplifikation

7-Deaza-dGTP wird in der PCR (Polymerase Chain Reaction) verwendet, um DNA-Sequenzen zu amplifizieren. Es dient als Substrat für DNA-Polymerasen und ist besonders nützlich bei der Amplifikation von GC-reichen Sequenzen, bei denen Standard-dGTP zu Sekundärstrukturen führen kann, die den PCR-Prozess behindern .

Sequenzierung von GC-reichen Regionen

Diese Verbindung ist entscheidend für die Sequenzierung von GC-reichen DNA-Abschnitten. Es wird anstelle von dGTP in den Dideoxy-Kettenabbruch-Sequenzierungsmethoden verwendet, um Kompressionsprobleme in der Gelelektrophorese zu überwinden, die aufgrund des hohen GC-Gehalts auftreten können .

Molekularbiologische Klonierung

In der molekularen Klonierung kann 7-Deaza-dGTP verwendet werden, um die Effizienz von Klonierungsverfahren zu verbessern, die GC-reiche DNA-Fragmente betreffen. Seine Einarbeitung in DNA-Stränge kann dazu beitragen, die Sekundärstrukturbildung zu reduzieren und den Klonierungsprozess zu erleichtern .

RNA-Stabilitätsanalyse

Die Verbindung wurde als Lysemittel verwendet, um die RNA-Stabilität und Kompatibilität mit der nachgeschalteten Reverse-Transkriptase-quantitativen Echtzeit-PCR (RT-qPCR) zu bewerten, insbesondere in Proben mit geringer Zellzahl .

Direkte Zelllyse

7-Deaza-dGTP-Lithiumsalz ist wirksam in Protokollen zur direkten Zelllyse, die ein entscheidender Schritt in verschiedenen molekularbiologischen Workflows sind, einschließlich solcher, die die Analyse von Nukleinsäuren aus begrenzter Zellzahl beinhalten .

Überwindung des Polymerase-Stillstands

Die Verwendung von 7-Deaza-dGTP hilft, den Polymerase-Stillstand zu überwinden, ein häufiges Problem beim Umgang mit Sekundärstrukturen in der DNA. Dies ist besonders wichtig bei Anwendungen mit hoher PCR-Genauigkeit, bei denen eine genaue DNA-Replikation entscheidend ist .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt, also known as 7-deaza-dGTP, is the enzyme telomerase . Telomerase is a ribonucleoprotein that adds a species-dependent telomere repeat sequence to the 3’ end of telomeres .

Mode of Action

7-deaza-dGTP competes with the natural substrate dGTP and blocks the activity of telomerase . Once incorporated into the telomere, it alters the secondary structure of the telomere, making it difficult for telomerase to identify it for further telomere synthesis .

Biochemical Pathways

The compound affects the telomere synthesis pathway . By competing with dGTP, it gets incorporated into the telomere and changes its secondary structure. This alteration hinders the recognition of the telomere by telomerase, thereby blocking further synthesis .

Result of Action

The result of the action of 7-deaza-dGTP is the inhibition of telomerase activity . This leads to a halt in the extension of telomeres, which are crucial for cell division and genomic stability .

Biochemische Analyse

Biochemical Properties

7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been observed that 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt gives enhanced resolution compared with dGTP, and provides increased legibility over long sequence regions .

Cellular Effects

The effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt on various types of cells and cellular processes are significant . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt within cells and tissues are significant . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt and its effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

[[(2R,3S,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N4O13P3/c12-11-13-9-5(10(17)14-11)1-2-15(9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLXAZJTLIUPAI-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906279 | |

| Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101515-08-6 | |

| Record name | 2'-Deoxy-7-deazaguanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101515086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101515-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)